2-Methanesulfonyl-2-methylpropanethioamide
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Overview
Description
Preparation Methods
The synthesis of 2-Methanesulfonyl-2-methylpropanethioamide typically involves the reaction of 2-methyl-2-propanethiol with methanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
2-Methanesulfonyl-2-methylpropanethioamide undergoes various chemical reactions, including:
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methanesulfonyl-2-methylpropanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-2-methylpropanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl and thioamide groups play a crucial role in its binding affinity and activity . The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-Methanesulfonyl-2-methylpropanethioamide can be compared with similar compounds such as:
2-Methyl-2-propanethiol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Methanesulfonyl chloride: Contains the sulfonyl group but lacks the thioamide functionality.
2-Methylpropanethioamide: Lacks the sulfonyl group, affecting its chemical reactivity and applications.
The presence of both sulfonyl and thioamide groups in this compound makes it unique and versatile for various applications .
Properties
IUPAC Name |
2-methyl-2-methylsulfonylpropanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2/c1-5(2,4(6)9)10(3,7)8/h1-3H3,(H2,6,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCIUJHUPDXLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=S)N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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